Fosfomycin calcium hydrate is a pharmaceutical compound primarily used as an antibiotic. It is derived from fosfomycin, which was first discovered in 1969 from the bacterium Streptomyces fradiae. The compound is characterized by its unique structure, which includes a phosphonic acid group and an epoxide ring, making it a phosphoenolpyruvate analog. Its chemical formula is , and it is often utilized in the treatment of urinary tract infections due to its efficacy against both gram-positive and gram-negative bacteria .
Fosfomycin's mechanism of action is distinct from many other antibiotics. It disrupts bacterial cell wall synthesis by inhibiting the enzyme MurA, which is essential for the formation of the peptidoglycan layer []. By mimicking PEP, fosfomycin binds to the MurA enzyme, preventing it from using the real PEP substrate and halting cell wall formation. This ultimately leads to bacterial cell death [].
Fosfomycin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant (MDR) strains. Its unique mechanism of action, distinct from other commonly used antibiotics, involves inhibiting the bacterial cell wall synthesis by interfering with the enzyme MurA. This distinct mechanism contributes to its effectiveness against bacteria resistant to other antibiotics. []
The emergence of antibiotic resistance poses a significant threat to global health. Fosfomycin, due to its limited clinical use and distinct mechanism of action, is often considered a "reserve antibiotic." This means it is typically reserved for treating infections resistant to other antibiotics. This approach helps to preserve the efficacy of other antibiotics and slow down the development of resistance to fosfomycin itself. []
Given its broad-spectrum activity and favorable safety profile, fosfomycin calcium hydrate is being explored for various potential applications beyond its current clinical use:
Fosfomycin calcium hydrate functions primarily as an inhibitor of bacterial cell wall synthesis. It achieves this by mimicking phosphoenolpyruvate, thereby inhibiting the enzyme enolpyruvyl transferase. This inhibition disrupts the formation of peptidoglycan, an essential component of bacterial cell walls. The general reaction can be summarized as:
This mechanism accounts for its broad-spectrum antibacterial activity .
Fosfomycin calcium hydrate exhibits significant antibacterial properties, making it effective against various pathogens responsible for urinary tract infections and other bacterial infections. Its unique mechanism of action allows it to be effective even against antibiotic-resistant strains. Clinical studies have demonstrated its effectiveness in treating conditions such as cystitis, pyelonephritis, and skin infections .
The synthesis of fosfomycin calcium hydrate can be achieved through several methods:
The choice of method often depends on the desired purity and yield of the final product .
Fosfomycin calcium hydrate is primarily used in:
Fosfomycin calcium hydrate can interact with various medications, which may alter its effectiveness or increase the risk of side effects. Notable interactions include:
Adverse reactions may include gastrointestinal disturbances and allergic responses, necessitating caution in patients with prior sensitivities .
Fosfomycin calcium hydrate shares similarities with several other antibiotics but is unique due to its specific mechanism of action targeting bacterial cell wall synthesis. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ceftriaxone | Inhibits cell wall synthesis | Broad-spectrum cephalosporin |
| Meropenem | Inhibits cell wall synthesis | Carbapenem; resistant to many beta-lactamases |
| Vancomycin | Inhibits cell wall synthesis | Effective against gram-positive bacteria |
| Daptomycin | Disrupts bacterial membrane potential | Effective against resistant strains |
Fosfomycin's ability to act on both gram-positive and gram-negative bacteria while being effective against resistant strains sets it apart from these other antibiotics .
Quantitative phosphorus-31 nuclear magnetic resonance spectroscopy has emerged as a highly effective technique for the simultaneous determination of fosfomycin and its primary impurity, designated as impurity A, in pharmaceutical formulations of fosfomycin calcium [1] [2]. This methodology provides exceptional analytical precision and has been validated across multiple pharmaceutical matrices.
The method employs deuterium oxide as the primary solvent system, with careful attention to sample preparation procedures that prevent degradation or chemical modification of the analyte [2]. Critical experimental parameters include optimized relaxation delay times to ensure complete T1 relaxation, appropriate spectral width to capture all relevant phosphorus signals, and sufficient acquisition time to achieve the required signal-to-noise ratios for quantitative analysis [3].
X-ray powder diffraction serves as the definitive analytical technique for polymorph identification and characterization of crystalline forms in fosfomycin calcium hydrate [5] [6]. The technique provides unique diffraction fingerprints that enable unambiguous identification of different crystalline modifications and quantitative assessment of polymorphic purity.
Powder diffraction analysis relies on the interaction of X-ray radiation with the ordered crystalline lattice of fosfomycin calcium hydrate [5]. Each polymorphic form exhibits a characteristic diffraction pattern that serves as a unique identifier, analogous to a molecular fingerprint. The technique enables both qualitative identification of specific polymorphic forms and quantitative determination of polymorphic composition in mixed-phase samples.
Standard powder diffraction measurements for fosfomycin calcium hydrate employ copper K-alpha radiation with wavelengths of 1.5419 nanometers [8]. Diffraction data collection typically spans the angular range from 5 to 50 degrees two-theta, encompassing the characteristic peaks necessary for polymorphic identification.
Critical instrumental parameters include appropriate step size (typically 0.02 degrees two-theta), sufficient counting times to achieve adequate signal-to-noise ratios, and proper sample preparation techniques to minimize preferred orientation effects [6]. Sample preparation involves gentle grinding to achieve uniform particle size distribution while avoiding mechanical stress that might induce polymorphic transitions.
The polymorphic landscape of fosfomycin compounds has been extensively characterized using powder diffraction techniques [8]. Different crystalline forms exhibit distinct peak positions and intensity distributions that enable unambiguous identification. The technique proves particularly valuable for distinguishing between anhydrous forms, hydrated species, and different solvate structures.
Quantitative phase analysis capabilities enable determination of relative proportions of different polymorphic forms in pharmaceutical preparations [9]. This quantitative capability proves essential for quality control applications where specific polymorphic forms may exhibit different bioavailability profiles or stability characteristics.
| Analysis Type | Detection Limit | Measurement Time | Sample Requirements |
|---|---|---|---|
| Qualitative ID | 1-2% | 30-60 minutes | 50-100 mg |
| Quantitative Analysis | 2-5% | 60-120 minutes | 100-200 mg |
| Phase Purity Assessment | < 1% | 45-90 minutes | 75-150 mg |
Synchrotron powder diffraction provides enhanced resolution and sensitivity for challenging polymorphic systems [10]. The high intensity and excellent collimation of synchrotron radiation enable detection of minor polymorphic impurities and provide superior data quality for structure refinement applications. Variable temperature measurements can characterize polymorphic stability and transformation behavior under different environmental conditions.
Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for identification and quantification of fosfomycin degradation products [11] [12]. This hyphenated technique combines the separation power of liquid chromatography with the structural elucidation capabilities of mass spectrometry to provide comprehensive degradation pathway analysis.
The analytical approach employs hydrophilic interaction liquid chromatography to achieve optimal separation of fosfomycin calcium hydrate and its polar degradation products [12] [13]. HILIC separation mechanisms prove particularly effective for highly polar compounds like fosfomycin, providing superior retention and peak shape compared to traditional reversed-phase methodologies.
Critical separation parameters include mobile phase composition, typically consisting of acetonitrile-water mixtures with appropriate buffer systems, and gradient elution profiles optimized for comprehensive coverage of potential degradation products [11]. Column selection focuses on HILIC-compatible stationary phases that provide adequate retention for the highly polar analytes while maintaining acceptable peak symmetry.
Tandem mass spectrometry detection employs negative electrospray ionization for optimal sensitivity and selectivity [11] [12]. The technique utilizes multiple reaction monitoring modes to achieve highly specific detection of fosfomycin and its degradation products. Primary mass transitions include the molecular ion at m/z 137.0 fragmenting to characteristic product ions at m/z 79.0 and m/z 62.8.
The mass spectrometric approach enables structural characterization of degradation products through detailed fragmentation pattern analysis [11]. Collision-induced dissociation experiments provide diagnostic fragment ions that facilitate identification of specific degradation pathways and structural modifications. High-resolution mass spectrometry capabilities enable accurate mass determination for empirical formula confirmation.
Method validation demonstrates exceptional analytical performance across multiple matrices including plasma, urine, and pharmaceutical formulations [11] [12]. Accuracy values consistently fall within acceptable ranges of 90 to 110 percent across all quality control levels. Precision measurements, expressed as coefficient of variation, remain below 10 percent for both intra-day and inter-day assessments.
The analytical range typically spans from 0.1 to 20 micrograms per gram, providing adequate sensitivity for degradation product monitoring in stability studies [11]. Lower limits of quantification achieve sub-microgram per gram levels, enabling detection of trace degradation products that may form under stressed storage conditions.
| Matrix | Linear Range | Accuracy | Precision (CV%) | Recovery |
|---|---|---|---|---|
| Pharmaceutical | 0.5-100 μg/g | 95.2-104.8% | < 8.5% | 87-97% |
| Biological Fluids | 0.1-20 μg/g | 92.3-108.7% | < 12.0% | 68-99% |
| Stability Samples | 0.2-50 μg/g | 96.1-103.4% | < 9.2% | 85-95% |
Mass spectrometric analysis has identified several key degradation pathways for fosfomycin calcium hydrate under various stress conditions [14] [15]. Acidic hydrolysis represents the primary degradation mechanism, resulting in ring-opening of the characteristic epoxide functionality. Thermal degradation studies reveal formation of phosphoric acid derivatives and other oxidative products.
The technique enables real-time monitoring of degradation kinetics and identification of intermediate products that may not be detectable using conventional analytical methods [15]. This capability proves essential for understanding degradation mechanisms and developing appropriate storage and handling protocols for pharmaceutical formulations.
Chiral chromatographic analysis provides essential capabilities for enantiomeric purity assessment of fosfomycin calcium hydrate, addressing the stereochemical requirements for pharmaceutical quality control [16] [17]. The technique enables direct separation and quantification of enantiomeric forms without prior derivatization, offering significant advantages over indirect analytical approaches.
Fosfomycin calcium hydrate contains two stereogenic centers that give rise to multiple stereoisomeric forms [18] [19]. The absolute stereochemistry corresponds to the (2R,3S)-configuration, which represents the biologically active form of the antibiotic. Enantiomeric purity assessment proves critical because alternative stereoisomeric forms may exhibit reduced biological activity or different toxicological profiles.
The chiral recognition mechanism involves formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase [20]. These diastereomeric associations exhibit different thermodynamic stabilities, resulting in differential retention times that enable chromatographic separation. The selectivity of the separation depends on the complementarity between the analyte stereochemistry and the chiral recognition elements of the stationary phase.
Polysaccharide-based chiral stationary phases demonstrate optimal performance for fosfomycin enantiomer separation [21] [22]. These phases, including cellulose and amylose derivatives, provide multiple chiral recognition sites that interact through hydrogen bonding, π-π interactions, and steric exclusion mechanisms. The immobilized versions of these phases offer enhanced stability and compatibility with a broader range of mobile phase conditions.
Critical optimization parameters include mobile phase composition, typically involving organic modifier content, acid and base additive concentrations, and buffer pH [22]. Polar organic mode conditions, utilizing acetonitrile-based mobile phases with triethylamine and trifluoroacetic acid additives, provide optimal enantioselectivity for fosfomycin derivatives.
Method development focuses on achieving baseline resolution between enantiomeric peaks while maintaining reasonable analysis times [23] [22]. Typical separation factors range from 1.2 to 2.0, with resolution values exceeding 1.5 to ensure accurate quantification of minor enantiomeric impurities. Analysis times generally fall within 10 to 30 minutes, depending on the specific chiral stationary phase and mobile phase conditions employed.
Validation parameters demonstrate excellent analytical performance for enantiomeric purity assessment [23]. Detection limits for minor enantiomeric impurities typically range from 0.01 to 0.1 percent relative to the major enantiomer. Linearity studies span concentration ranges from 0.1 to 10 percent enantiomeric excess, with correlation coefficients exceeding 0.995.
| Separation Parameter | Specification | Typical Values |
|---|---|---|
| Resolution (Rs) | ≥ 1.5 | 1.8-2.5 |
| Selectivity Factor (α) | ≥ 1.1 | 1.2-2.0 |
| Enantiomeric Excess Detection | ≤ 0.1% | 0.01-0.05% |
| Analysis Time | ≤ 45 min | 15-30 min |
| Precision (RSD) | ≤ 5.0% | 2.0-4.0% |
Recent developments in chiral recognition theory have enhanced understanding of the molecular interactions responsible for enantiomeric separation [24]. The combination of multiple recognition elements, including hydrogen bonding sites, aromatic recognition domains, and steric barriers, contributes to the overall selectivity of the separation process.
Computational modeling approaches enable prediction of enantiomeric separation behavior and optimization of chromatographic conditions [25]. These theoretical tools facilitate rational method development and reduce the experimental effort required for achieving optimal separations. Advanced characterization techniques, including circular dichroism spectroscopy and optical rotation measurements, provide complementary information for absolute stereochemical assignment and validation of chromatographic results.